Cas no 50637-43-9 (2H-1-Benzopyran-6-amine,7-methoxy-2,2,8-trimethyl-)
50637-43-9 structure
Product Name:2H-1-Benzopyran-6-amine,7-methoxy-2,2,8-trimethyl-
Numero CAS:50637-43-9
MF:C13H17NO2
MW:219.279583692551
CID:382050
PubChem ID:285353
Update Time:2025-04-19
2H-1-Benzopyran-6-amine,7-methoxy-2,2,8-trimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-1-Benzopyran-6-amine,7-methoxy-2,2,8-trimethyl-
- 7-methoxy-2,2,8-trimethylchromen-6-amine
- 7-methoxy-2,2,8-trimethyl-2h-chromen-6-amine
- 7-Methoxy-2,2,8-trimethyl-6-amino-chromen
- AC1L62VW
- AG-J-40671
- AR-1H3643
- CTK4J2922
- NSC142211
- NSC-142211
- 50637-43-9
- DTXSID60301287
-
- Inchi: 1S/C13H17NO2/c1-8-11-9(5-6-13(2,3)16-11)7-10(14)12(8)15-4/h5-7H,14H2,1-4H3
- Chiave InChI: ONSQLUSUXFVLRC-UHFFFAOYSA-N
- Sorrisi: O1C2C(C)=C(C(=CC=2C=CC1(C)C)N)OC
Proprietà calcolate
- Massa esatta: 219.12601
- Massa monoisotopica: 219.125929
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 288
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 44.5
- XLogP3: 2.5
Proprietà sperimentali
- Densità: 1.087
- Punto di ebollizione: 338.3°Cat760mmHg
- Punto di infiammabilità: 173.6°C
- Indice di rifrazione: 1.555
- PSA: 44.48
- LogP: 3.35120
2H-1-Benzopyran-6-amine,7-methoxy-2,2,8-trimethyl- Letteratura correlata
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
50637-43-9 (2H-1-Benzopyran-6-amine,7-methoxy-2,2,8-trimethyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti